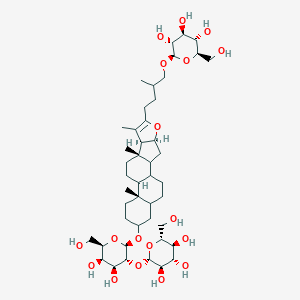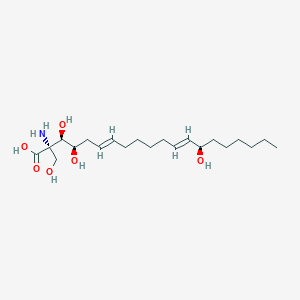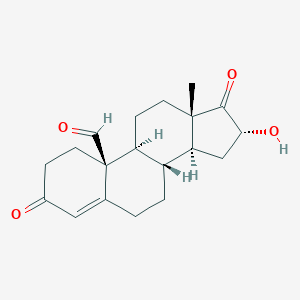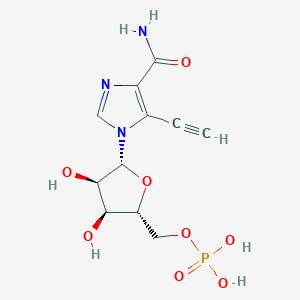![molecular formula C18H19ClN2O2 B238224 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)
2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that is involved in cell division and is overexpressed in many cancers. MLN8054 has been shown to inhibit the growth of cancer cells and is being studied as a potential treatment for cancer.
Wirkmechanismus
2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide inhibits Aurora A kinase, which is involved in cell division. Aurora A kinase is overexpressed in many cancers, and its inhibition can lead to cell death. 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide has been shown to induce mitotic arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide has been shown to have several biochemical and physiological effects. It induces mitotic arrest and apoptosis in cancer cells. It also inhibits the growth of cancer cells in vitro and in vivo. 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide has been shown to be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized. It has been extensively studied in preclinical models of cancer, and its mechanism of action is well understood. However, 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide also has some limitations for lab experiments. It is not selective for Aurora A kinase and can inhibit other kinases. It also has poor solubility and bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide. One direction is the development of more selective inhibitors of Aurora A kinase. Another direction is the study of 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide in combination with other cancer treatments, such as immunotherapy. The development of more effective formulations of 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide with improved solubility and bioavailability is also an area of future research. Finally, the study of 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide in clinical trials to determine its safety and efficacy in humans is an important area of future research.
Synthesemethoden
The synthesis of 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide involves several steps. The first step is the synthesis of 4-methylbenzamide from 4-methylbenzoic acid. The second step is the synthesis of 4-(isobutyrylamino)phenyl)boronic acid from 4-aminophenylboronic acid and isobutyryl chloride. The final step is the coupling of 4-(isobutyrylamino)phenyl)boronic acid and 4-methylbenzamide using palladium-catalyzed cross-coupling reactions to form 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide has been studied extensively in preclinical models of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide has also been shown to be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy. Clinical trials are underway to study the safety and efficacy of 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide in humans.
Eigenschaften
Produktname |
2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide |
|---|---|
Molekularformel |
C18H19ClN2O2 |
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
2-chloro-4-methyl-N-[4-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H19ClN2O2/c1-11(2)17(22)20-13-5-7-14(8-6-13)21-18(23)15-9-4-12(3)10-16(15)19/h4-11H,1-3H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
PXMXXHNOUDTDJV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C)Cl |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238157.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)


![4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238182.png)

![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)

